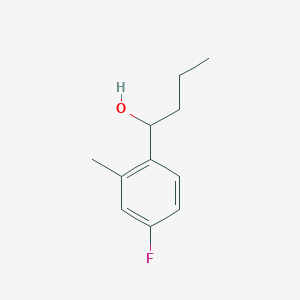

1-(4-Fluoro-2-methylphenyl)-1-butanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluoro-2-methylphenyl)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO/c1-3-4-11(13)10-6-5-9(12)7-8(10)2/h5-7,11,13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGARUTZBJQWHDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=C(C=C(C=C1)F)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Fluoro 2 Methylphenyl 1 Butanol

Stereoselective and Enantioselective Synthesis Strategies

The precise control of stereochemistry at the carbinol center of 1-(4-fluoro-2-methylphenyl)-1-butanol is paramount for its potential applications. This section delves into catalytic, biocatalytic, and auxiliary-mediated methods to achieve high levels of stereoselectivity and enantioselectivity.

Asymmetric Reduction Approaches Utilizing Catalytic Systems

The asymmetric reduction of the corresponding prochiral ketone, 1-(4-fluoro-2-methylphenyl)butan-1-one, stands as a direct and efficient route to chiral this compound. Transition metal-catalyzed asymmetric transfer hydrogenation (ATH) has emerged as a powerful tool for this transformation. Ruthenium-based catalysts, particularly those of the Noyori-Ikariya type, are well-established for their high efficiency and enantioselectivity in the reduction of aryl ketones. rsc.org

These catalysts typically feature a Ru(II) center coordinated to an arene and a chiral diamine ligand, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN). The mechanism involves the transfer of a hydride from a hydrogen donor, commonly a formic acid/triethylamine azeotrope or isopropanol, to the ketone via a transient ruthenium hydride species. The chiral ligand environment dictates the facial selectivity of the hydride attack on the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol.

While specific studies on the asymmetric reduction of 1-(4-fluoro-2-methylphenyl)butan-1-one are not extensively documented, the performance of these catalytic systems on analogous substituted acetophenones provides a strong indication of their potential efficacy. High yields and excellent enantiomeric excesses (ee) are typically achieved under mild reaction conditions.

Table 1: Representative Performance of Ru-based Catalysts in Asymmetric Transfer Hydrogenation of Aryl Ketones

| Catalyst | Substrate | Hydrogen Donor | Solvent | Temp. (°C) | Conversion (%) | ee (%) |

| (R,R)-RuCl[(p-cymene)TsDPEN] | Acetophenone | HCOOH/NEt₃ | CH₂Cl₂ | 28 | >99 | 98 (R) |

| (S,S)-RuCl[(p-cymene)TsDPEN] | 4-Fluoroacetophenone | i-PrOH/KOH | i-PrOH | 25 | 98 | 97 (S) |

| (R,R)-RuCl[(mesitylene)TsDPEN] | 2-Methylacetophenone | HCOOH/NEt₃ | Acetonitrile | 30 | >99 | 96 (R) |

Data is illustrative and based on analogous substrates to predict potential outcomes for 1-(4-fluoro-2-methylphenyl)butan-1-one.

Biocatalytic Transformations and Enzymatic Routes for Chiral Resolution

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral alcohols. researchgate.net Ketoreductases (KREDs) are a class of enzymes that catalyze the stereoselective reduction of ketones to alcohols with high enantiopurity. These enzymes, often derived from microorganisms such as Saccharomyces cerevisiae (baker's yeast) or various bacteria and fungi, utilize nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) (NADPH) as a cofactor to deliver a hydride to the carbonyl group.

The application of KREDs for the synthesis of this compound would involve the screening of a library of enzymes to identify a candidate with high activity and selectivity for the corresponding ketone. For instance, studies on the microbial reduction of a structurally related compound, 4-chloro-1-(4-fluorophenyl)butan-1-one, have demonstrated that various microorganisms can produce either the (R)- or (S)-alcohol with high enantiomeric excess, showcasing the potential of this approach. nih.gov

In addition to asymmetric synthesis, enzymatic kinetic resolution of racemic this compound is a viable strategy. Lipases are commonly employed for this purpose, catalyzing the enantioselective acylation of one enantiomer of the alcohol, leaving the other unreacted and thus resolved. jocpr.comnih.gov This process is often carried out in non-aqueous media using an acyl donor such as vinyl acetate. The choice of lipase (B570770) is crucial for achieving high enantioselectivity.

Table 2: Common Lipases Used for Kinetic Resolution of Alcohols

| Lipase | Source Organism | Common Acyl Donor | Typical Solvent |

| Lipase B from Candida antarctica (CAL-B) | Candida antarctica | Vinyl acetate | Hexane, Toluene |

| Lipase from Pseudomonas cepacia (PSL) | Pseudomonas cepacia | Isopropenyl acetate | Diisopropyl ether |

| Lipase from Candida rugosa (CRL) | Candida rugosa | Acetic anhydride | Tetrahydrofuran (B95107) |

| Amano Lipase PS-C II | Pseudomonas sp. | Isopropenyl acetate | tert-Butyl methyl ether |

Chiral Auxiliary and Chiral Ligand Mediated Syntheses

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry in organic synthesis. wikipedia.org An achiral substrate is temporarily attached to a chiral auxiliary, which then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered.

For the synthesis of this compound, a plausible approach would involve the use of an Evans oxazolidinone auxiliary. santiago-lab.comnih.gov The synthesis would commence with the acylation of the chiral oxazolidinone with butanoyl chloride to form an N-acyloxazolidinone. Deprotonation of this imide would generate a chiral enolate. The subsequent reaction of this enolate with a suitable electrophile, followed by reductive cleavage of the auxiliary, would yield the chiral alcohol. While this approach is more lengthy, it offers a high degree of stereocontrol.

Another strategy involves the use of chiral ligands to modify the reactivity of organometallic reagents. For instance, the addition of a Grignard reagent to an aldehyde can be rendered enantioselective by the addition of a chiral ligand that coordinates to the metal center and influences the trajectory of the nucleophilic attack.

Total Synthesis and Divergent Synthetic Pathways

The construction of this compound can also be approached through a total synthesis strategy, which involves the stepwise assembly of the molecule from simpler, readily available starting materials.

Construction of the Butanol Backbone from Relevant Precursors

A straightforward and widely used method for constructing the butanol backbone is the Grignard reaction. vaia.comyoutube.comlibretexts.org This involves the reaction of an organomagnesium halide (Grignard reagent) with a carbonyl compound. To synthesize this compound, one could employ the reaction of 4-fluoro-2-methylphenylmagnesium bromide with butanal. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol.

The Grignard reagent, 4-fluoro-2-methylphenylmagnesium bromide, can be prepared from the corresponding aryl bromide, 1-bromo-4-fluoro-2-methylbenzene, by reaction with magnesium metal in an ethereal solvent such as tetrahydrofuran (THF). chemicalbook.com

Reaction Scheme for Grignard Synthesis:

Formation of Grignard Reagent: 1-bromo-4-fluoro-2-methylbenzene + Mg → 4-fluoro-2-methylphenylmagnesium bromide

Addition to Aldehyde: 4-fluoro-2-methylphenylmagnesium bromide + butanal → Intermediate alkoxide

Acidic Workup: Intermediate alkoxide + H₃O⁺ → this compound

Introduction and Functionalization of the Fluorinated Methylphenyl Moiety

The key starting material for introducing the fluorinated methylphenyl group is often a halogenated derivative that can be converted into an organometallic reagent or used in cross-coupling reactions. 1-Bromo-4-fluoro-2-methylbenzene is a common precursor for the generation of the corresponding Grignard reagent, as described above. chemicalbook.com

Alternatively, the synthesis of the precursor ketone, 1-(4-fluoro-2-methylphenyl)butan-1-one, can be achieved through a Friedel-Crafts acylation reaction. This would involve the reaction of 3-fluorotoluene (B1676563) with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction, however, may lead to a mixture of regioisomers, necessitating purification.

Multi-component Reactions and Cascade Sequences

The pursuit of efficiency and atom economy in chemical synthesis has led to the development of multi-component reactions (MCRs) and cascade sequences. These strategies involve the combination of three or more reactants in a single operation or a series of intramolecular transformations to rapidly build molecular complexity from simple precursors.

Cascade reactions, which involve a sequence of intramolecular reactions, offer another powerful tool for the efficient construction of complex molecules. sciencedaily.comacs.org A hypothetical cascade approach to this compound could be envisioned starting from a precursor designed to undergo a series of transformations, such as a cyclization followed by a stereoselective reduction, in a single pot. For example, cascade reactions have been successfully employed in the synthesis of complex fluorinated molecules and indole (B1671886) polycycles. sciencedaily.comacs.org The development of a cascade sequence for the target compound would represent a significant advancement in its synthetic accessibility.

Optimization of Reaction Conditions and Process Intensification

The optimization of reaction parameters is a critical aspect of developing robust and scalable synthetic routes. For the synthesis of this compound, which is conventionally accessible via a Grignard reaction between a propylmagnesium halide and 4-fluoro-2-methylbenzaldehyde (B1304903), the careful selection of solvents, catalysts, and purification techniques is paramount to achieving high yields and purity.

Solvent Effects in High-Yield Preparations, including Tertiary Alcohols

The choice of solvent is known to have a significant impact on the outcome of Grignard reactions. researchgate.net Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are commonly used due to their ability to solvate and stabilize the Grignard reagent. leah4sci.com The solubility and reactivity of the Grignard reagent, as well as the reaction temperature and the potential for side reactions, are all influenced by the solvent system. For the synthesis of this compound, a systematic screening of solvents could lead to significant improvements in yield and reaction time. The following table outlines potential solvents and their known effects on Grignard reactions.

| Solvent | Properties and Effects on Grignard Reactions |

| Diethyl Ether | A traditional solvent for Grignard reactions, known for good stabilization of the reagent. Its low boiling point can be a limitation for reactions requiring higher temperatures. |

| Tetrahydrofuran (THF) | Offers a higher boiling point than diethyl ether and is an excellent solvent for many Grignard reagents. |

| 2-Methyltetrahydrofuran (2-MeTHF) | A greener alternative to THF, it can sometimes lead to improved yields and reduced side reactions. researchgate.net |

| Toluene | Can be used, particularly in mixed solvent systems, when higher reaction temperatures are necessary. |

Catalyst Design and Screening for Efficiency and Selectivity

The synthesis of this compound as a single enantiomer is a significant challenge that can be addressed through asymmetric catalysis. The development of chiral catalysts that can control the stereochemical outcome of the addition of a nucleophile to the carbonyl group of 4-fluoro-2-methylbenzaldehyde is a key area of research.

While specific catalysts for the asymmetric synthesis of this particular butanol are not detailed in readily available literature, general principles of catalyst design for asymmetric additions to carbonyls are well-established. Chiral ligands, often in combination with a metal center, can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other.

Key Catalyst Design Considerations:

Chiral Ligands: The structure of the chiral ligand is crucial in determining the enantioselectivity. Ligands based on BINOL, Salen, or chiral amino alcohols have been used successfully in similar reactions.

Metal Centers: Lewis acidic metals such as titanium, zinc, or copper are often employed to activate the carbonyl group towards nucleophilic attack.

Reaction Conditions: Temperature, solvent, and the nature of the nucleophile can all influence the effectiveness of the chiral catalyst.

A screening process would be necessary to identify the optimal catalyst and conditions for the enantioselective synthesis of this compound, with the goal of achieving high enantiomeric excess (ee).

Isolation and Purification Techniques for High Purity

The isolation and purification of the final product are critical steps to ensure the high purity required for subsequent applications. For secondary benzylic alcohols like this compound, common purification techniques include column chromatography, distillation, and crystallization.

Common Purification Methods for Benzylic Alcohols:

| Purification Technique | Description | Advantages |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Highly effective for removing impurities with different polarities. |

| Distillation | Separation based on differences in boiling points. | Suitable for thermally stable compounds and can be scaled up. |

| Crystallization | Formation of a solid crystalline product from a solution. | Can yield very high purity material and is often used for final purification. |

| Solvent Extraction | Partitioning of the compound between two immiscible liquid phases. | Useful for initial workup to remove water-soluble or acid/base impurities. bitesizebio.com |

The choice of purification method will depend on the nature of the impurities present in the crude reaction mixture. For instance, unreacted starting materials and byproducts from the Grignard reaction would need to be effectively removed. A combination of these techniques may be necessary to achieve the desired level of purity.

Mechanistic Investigations of Reactions Involving 1 4 Fluoro 2 Methylphenyl 1 Butanol

Elucidation of Reaction Mechanisms in Synthetic Transformations

Oxidative and Reductive Pathways for Alcohol Functionality

The oxidation of a secondary alcohol like 1-(4-Fluoro-2-methylphenyl)-1-butanol would be expected to yield the corresponding ketone, 1-(4-fluoro-2-methylphenyl)butan-1-one. The mechanism of this transformation typically involves the removal of the hydroxyl proton and the hydrogen atom from the carbinol carbon. khanacademy.org Common oxidizing agents for this purpose include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC), manganese-based reagents (e.g., potassium permanganate), or milder, more selective methods like the Swern or Dess-Martin periodinane oxidations. masterorganicchemistry.comchemistryviews.org The reaction generally proceeds through a chromate (B82759) ester intermediate when using chromium reagents, followed by an E2-like elimination step. chemistrysteps.comlibretexts.org

Conversely, the reduction of the carbonyl group in the corresponding ketone would regenerate the alcohol. This is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

The reduction of the benzylic alcohol itself to the corresponding alkane, 1-(4-fluoro-2-methylphenyl)butane, can be accomplished under specific conditions, such as using hydriodic acid in a biphasic medium. nih.gov The reactivity for such reductions of benzylic alcohols often follows the order of tertiary > secondary > primary. nih.gov

Nucleophilic and Electrophilic Substitution Patterns on the Aromatic Ring and Alkyl Chain

Nucleophilic Substitution at the Alkyl Chain: The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. Given its nature as a secondary benzylic alcohol, the substitution can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nucleophile. An Sₙ1 pathway would involve the formation of a secondary benzylic carbocation, which is stabilized by resonance with the aromatic ring.

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution by its position para to an electron-donating alkyl group, albeit weakly. However, without strong electron-withdrawing groups on the ring, SₙAr reactions are generally difficult. Highly reactive nucleophiles and specific reaction conditions would be necessary to substitute the fluorine atom. nih.gov The presence of the fluorine atom does make the compound a candidate for sequential nucleophilic aromatic substitution reactions. nih.gov

Electrophilic Aromatic Substitution (EAS): The fluorine and methyl groups on the aromatic ring are ortho, para-directing activators for electrophilic aromatic substitution. The fluorine atom is weakly activating, while the methyl group is a stronger activator. The bulky butanol substituent may provide steric hindrance, influencing the regioselectivity of incoming electrophiles.

Rearrangement Reactions and Their Driving Forces

Benzylic alcohols like this compound can undergo acid-catalyzed rearrangement reactions. mdpi.com Protonation of the hydroxyl group followed by the loss of a water molecule would generate a secondary benzylic carbocation. This carbocation could then undergo a 1,2-hydride shift or a 1,2-alkyl (in this case, propyl) shift to form a more stable carbocation, if possible. The driving force for such rearrangements is the formation of a more stable carbocation intermediate. wiley-vch.de For instance, the pinacol (B44631) rearrangement is a classic example of an acid-catalyzed rearrangement of a 1,2-diol to a ketone, driven by the formation of a stable carbocation. libretexts.org

Kinetic Studies and Transition State Analysis

Determination of Rate Laws and Activation Parameters

Kinetic isotope effect (KIE) studies, by substituting the carbinol hydrogen with deuterium, could elucidate the rate-determining step. A significant primary KIE would indicate that the C-H bond cleavage is involved in the rate-determining step of the oxidation. Kinetic studies on the hydrothermal reactions of n-butanol have been conducted to determine activation energies. aston.ac.uk Similar experimental setups could be used for this compound to determine its reaction order and activation energy for various transformations. aston.ac.uk

Computational Modeling of Reaction Coordinates and Energy Profiles

While no specific computational studies on this compound were found, Density Functional Theory (DFT) is a common method to investigate the reaction mechanisms of similar molecules. mdpi.com For instance, DFT calculations have been used to study the aerobic oxidation of benzyl (B1604629) alcohol, examining the energy profiles of different reaction pathways and the structures of intermediates and transition states. mdpi.comresearchgate.net Such computational models can provide insights into the activation energy barriers and reaction thermodynamics. unipa.itnih.gov

For this compound, computational modeling could be employed to:

Calculate the energy barriers for different oxidative pathways.

Model the transition states for nucleophilic substitution reactions (Sₙ1 vs. Sₙ2).

Analyze the stability of potential carbocation intermediates in rearrangement reactions.

Predict the most likely sites for electrophilic attack on the aromatic ring.

The table below illustrates hypothetical activation energies for key reaction steps that could be determined through computational modeling, based on general knowledge of similar reactions.

| Reaction Step | Hypothetical Activation Energy (kcal/mol) |

| O-H bond cleavage in oxidation | 10-15 |

| C-H bond cleavage in oxidation (rate-determining) | 20-30 |

| Carbocation formation in Sₙ1 reaction | 15-25 |

| Hydride shift in rearrangement | 5-10 |

Intermediate Characterization and Trapping Experiments

Detailed mechanistic studies elucidating the specific intermediates formed during reactions involving this compound are not extensively available in the public domain. The characterization and trapping of reactive intermediates are crucial for understanding reaction pathways, yet specific experimental data for this compound remains limited.

In broader chemical synthesis, the identification of reaction intermediates is a significant challenge due to their inherent instability and short lifetimes. nih.gov Advanced analytical techniques are often required to characterize these transient molecular entities. nih.gov Trapping experiments serve as a powerful alternative method to gain insight into reaction mechanisms by intercepting and stabilizing reactive intermediates. nih.gov

While direct evidence for this compound is scarce, analogous reactions with similar compounds can offer potential insights. For instance, studies on the elimination of hydrogen fluoride (B91410) from related fluorinated compounds have been investigated to determine reaction mechanisms, such as whether they proceed via E1, E2, or E1cB pathways. researchgate.net Such studies often involve kinetic isotope effect experiments to probe the nature of the transition states and the involvement of specific intermediates. researchgate.net

In the absence of specific studies on this compound, the following table outlines hypothetical intermediates that could be proposed and investigated in future mechanistic studies, based on common reactions of similar alcohols and fluorinated aromatic compounds.

| Hypothetical Reaction Type | Plausible Intermediate | Potential Trapping Agent | Expected Trapped Product |

| Dehydration (Acid-Catalyzed) | Secondary Carbocation | Nucleophilic solvent (e.g., Methanol) | 1-(4-Fluoro-2-methylphenyl)-1-methoxybutane |

| Oxidation | Alkoxy Radical | Radical scavenger (e.g., TEMPO) | TEMPO-adduct of the butanol |

| Nucleophilic Substitution (at benzylic position) | Benzylic Cation | Azide ion (N₃⁻) | 1-Azido-1-(4-fluoro-2-methylphenyl)butane |

Table 1: Hypothetical Intermediates and Trapping Experiments for Reactions of this compound.

Further research, including computational modeling and carefully designed trapping experiments, is necessary to definitively characterize the intermediates in reactions involving this compound and to elucidate the precise mechanistic pathways.

Stereochemical Research on 1 4 Fluoro 2 Methylphenyl 1 Butanol and Its Derivatives

Chirality and Stereoisomerism of 1-(4-Fluoro-2-methylphenyl)-1-butanol

The molecular structure of this compound features a chiral center at the first carbon atom of the butanol chain (C1). This carbon is bonded to four different substituents: a hydroxyl group (-OH), a hydrogen atom (-H), a propyl group (-CH2CH2CH3), and a 4-fluoro-2-methylphenyl group. This structural arrangement means the molecule is not superimposable on its mirror image, giving rise to two distinct stereoisomers known as enantiomers. uou.ac.in These enantiomers are designated as (R)-1-(4-fluoro-2-methylphenyl)-1-butanol and (S)-1-(4-fluoro-2-methylphenyl)-1-butanol according to the Cahn-Ingold-Prelog priority rules. While possessing identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they exhibit different optical activities, rotating plane-polarized light in equal but opposite directions. Their interactions with other chiral molecules and biological systems can differ significantly.

The quantitative measure of the predominance of one enantiomer in a mixture is known as enantiomeric excess (e.e.), which directly relates to the optical purity of the sample. Determining the e.e. is crucial after a chiral synthesis or resolution process. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times and allowing for their separation and quantification. Columns such as those based on polysaccharide derivatives (e.g., amylose (B160209) or cellulose) are frequently effective for separating the enantiomers of chiral alcohols. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of a chiral resolving agent or a chiral solvating agent, the enantiomers of this compound can be distinguished by NMR. The agent interacts with the enantiomers to form diastereomeric complexes, which are not mirror images and thus have different NMR spectra. Signals for specific protons (e.g., the proton on C1) that were identical for the enantiomers (enantiotopic) become distinct (diastereotopic), allowing for integration and calculation of the e.e. mdpi.com

Gas Chromatography (GC): Similar to HPLC, GC using a chiral stationary phase can also be used to separate and quantify the enantiomers, particularly if the compound or its derivatives are sufficiently volatile.

The synthesis of enantiopure amines from racemic alcohols often involves enzymatic cascades where the enantioselectivity is a key parameter, highlighting the importance of accurately measuring e.e. nih.gov

Diastereomeric recognition is the principle underlying many chiral separation and analysis techniques. When the enantiomers of this compound react with a single enantiomer of another chiral compound (a chiral auxiliary or resolving agent), a pair of diastereomers is formed. Unlike enantiomers, diastereomers have different physical properties, such as solubility, melting points, and chromatographic behavior, which allows for their separation by conventional methods like crystallization or chromatography. tcichemicals.com

A common strategy is the esterification of the alcohol with a chiral carboxylic acid, such as (R)- or (S)-Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). The resulting diastereomeric esters can be distinguished by ¹H or ¹⁹F NMR spectroscopy, a technique known as Riguera's method, which can also be used to determine the absolute configuration of the original alcohol. mdpi.com The intermolecular interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) within these diastereomeric pairs differ, leading to their distinct chemical and physical properties.

Influence of Stereochemistry on Chemical Reactivity and Selectivity

The specific three-dimensional arrangement of atoms in the enantiomers of this compound and its derivatives dictates their chemical behavior, influencing reaction rates and the stereochemical outcome of reactions.

The synthesis of a single enantiomer of this compound is typically achieved through asymmetric synthesis. A primary method is the asymmetric reduction of the corresponding prochiral ketone, 1-(4-fluoro-2-methylphenyl)-1-butanone, using a chiral catalyst or reagent. This process, known as asymmetric induction, introduces a new stereocenter with a preference for one configuration.

Enantiomerically pure derivatives of this compound can themselves act as chiral auxiliaries, ligands, or catalysts in other chemical reactions. The fixed stereochemistry of the alcohol derivative can control the stereochemical outcome of a subsequent reaction on a different part of the molecule or on a separate substrate, a process fundamental to modern organic synthesis. For example, enzyme-catalyzed reactions often exhibit high stereoselectivity, converting racemic alcohols into enantiopure products through kinetic resolution. nih.gov

The reactivity of this compound is heavily influenced by its conformational preferences. The molecule can exist in various conformations (rotamers) due to rotation around its single bonds, particularly the C1-C2 bond of the butanol chain and the bond connecting the phenyl ring to C1. The presence of the fluorine atom on the phenyl ring can significantly impact these conformational equilibria through stereoelectronic effects. beilstein-journals.orgnih.gov

Fluorine's high electronegativity can lead to stabilizing or destabilizing interactions, such as the gauche effect or hyperconjugative interactions between C-H or C-C bonds and the antibonding orbital of the C-F bond (σ→σ*C-F). nih.gov Computational modeling (e.g., using Density Functional Theory) and experimental techniques like NMR spectroscopy are used to determine the lowest energy conformations. nih.govrsc.org

The accessibility of the hydroxyl group for a reaction is determined by the molecule's preferred conformation. Steric hindrance from the ortho-methyl group and the propyl chain can shield the hydroxyl group in certain rotamers, thereby decreasing its reactivity. The reaction outcome can thus be dependent on the population of the most reactive conformer under the given reaction conditions.

Strategies for Chiral Resolution and Enantiomeric Separation

When an asymmetric synthesis is not feasible or a racemic mixture is produced, chiral resolution is required to separate the enantiomers. Several strategies can be employed to resolve the racemic mixture of this compound. mdpi.com

| Resolution Strategy | Principle | Advantages | Considerations |

| Classical Resolution via Diastereomers | Reaction with a chiral resolving agent (e.g., tartaric acid, camphorsulfonic acid) to form diastereomeric salts or esters. These are separated by fractional crystallization or chromatography. The resolving agent is then chemically removed to yield the pure enantiomers. tcichemicals.com | Scalable and can be cost-effective for large quantities. | Can be labor-intensive; finding a suitable resolving agent and crystallization conditions can be challenging. The yield is theoretically limited to 50% for each enantiomer. |

| Enzymatic Kinetic Resolution | Use of an enzyme (e.g., a lipase) that selectively catalyzes a reaction (e.g., acylation) on one enantiomer at a much faster rate than the other. This leaves one enantiomer unreacted while the other is transformed into a new compound (e.g., an ester), from which it can be recovered. nih.gov | High enantioselectivity; mild reaction conditions. | Limited to 50% yield for the desired enantiomer; requires screening for a suitable enzyme. |

| Preparative Chiral HPLC | Direct separation of enantiomers on a large-scale chromatography column with a chiral stationary phase (CSP). The separated enantiomers are collected as they elute from the column. mdpi.comresearchgate.net | High purity and e.e. are often achievable; directly provides both enantiomers. | Can be expensive due to the cost of the CSP and solvents; throughput may be limited. |

Advanced Spectroscopic and Computational Analysis of 1 4 Fluoro 2 Methylphenyl 1 Butanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 1-(4-Fluoro-2-methylphenyl)-1-butanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework, as well as crucial information about the fluorine substituent.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the aliphatic protons of the butyl chain, the benzylic proton, the methyl group, and the hydroxyl proton. The electron-donating methyl group and the electron-withdrawing fluorine atom on the aromatic ring create a specific splitting pattern for the aromatic protons. The benzylic proton (H-1') will appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) group of the butyl chain. The terminal methyl group of the butyl chain (H-4') will also present as a triplet.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H3 | ~7.25 | Doublet of doublets (dd) | J(H,F) ≈ 8.5, J(H,H) ≈ 2.5 |

| Ar-H5 | ~6.95 | Doublet of doublets (dd) | J(H,F) ≈ 4.5, J(H,H) ≈ 8.5 |

| Ar-H6 | ~7.15 | Doublet (d) | J(H,H) ≈ 8.5 |

| Ar-CH₃ | ~2.30 | Singlet (s) | - |

| OH | Variable (e.g., ~2.0) | Singlet (s, broad) | - |

| H-1' (CH-OH) | ~4.80 | Triplet (t) | ~6.5 |

| H-2' (CH₂) | ~1.70 | Multiplet (m) | - |

| H-3' (CH₂) | ~1.35 | Sextet | ~7.4 |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbon attached to the fluorine (C-4) will show a large C-F coupling constant. The benzylic carbon (C-1') bearing the hydroxyl group will appear in the typical range for secondary alcohols.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (Ar-C) | ~141.0 (d, J(C,F) ≈ 3 Hz) |

| C-2 (Ar-C-CH₃) | ~138.0 (d, J(C,F) ≈ 3 Hz) |

| C-3 (Ar-CH) | ~128.5 (d, J(C,F) ≈ 8 Hz) |

| C-4 (Ar-C-F) | ~162.0 (d, J(C,F) ≈ 245 Hz) |

| C-5 (Ar-CH) | ~116.5 (d, J(C,F) ≈ 21 Hz) |

| C-6 (Ar-CH) | ~113.0 (d, J(C,F) ≈ 21 Hz) |

| Ar-CH₃ | ~20.5 |

| C-1' (CH-OH) | ~75.0 |

| C-2' (CH₂) | ~40.0 |

| C-3' (CH₂) | ~19.0 |

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.org The chemical shift of the fluorine atom in this compound provides direct information about its electronic environment on the aryl ring. The signal is expected to be a multiplet due to coupling with neighboring aromatic protons, primarily the ortho proton (H-3) and the meta proton (H-5). The typical chemical shift range for aryl fluorides is between -100 and -140 ppm relative to CFCl₃.

Two-dimensional NMR techniques are indispensable for establishing the final connectivity of the molecule by correlating different nuclei through chemical bonds.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks connecting H-1' to H-2', H-2' to H-3', and H-3' to H-4', confirming the sequence of the butyl chain. It would also show correlations between the coupled aromatic protons H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). HSQC is used to definitively assign the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For example, the proton signal at ~4.80 ppm (H-1') would show a cross-peak with the carbon signal at ~75.0 ppm (C-1').

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). HMBC is crucial for connecting different parts of the molecule. Key correlations would include the benzylic proton (H-1') showing cross-peaks to the aromatic carbons C-1, C-2, and C-6, and the methyl protons (Ar-CH₃) correlating with C-1, C-2, and C-3. These correlations unambiguously link the butanol side chain to the correct position on the substituted phenyl ring.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound, the molecular formula is C₁₁H₁₅FO, giving a molecular weight of 182.24 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺˙) peak is expected at m/z 182. The fragmentation pattern of secondary benzylic alcohols is often characterized by specific cleavage events. The most prominent fragmentation pathways are predicted to be:

Alpha-Cleavage: The most favorable fragmentation is the cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage). Loss of the propyl radical (•C₃H₇) would result in the formation of a highly stable, resonance-stabilized benzylic cation at m/z 139 . This is often the base peak in the spectrum.

Dehydration: Loss of a water molecule (H₂O) from the molecular ion is a common fragmentation for alcohols, leading to a peak at m/z 164 (M-18).

Aromatic Ring Fragmentation: A peak at m/z 123 corresponding to the [C₈H₈F]⁺ ion could arise from cleavage of the side chain, and a peak at m/z 95 could correspond to the fluorophenyl fragment.

Predicted Mass Spectrometry Fragmentation Data

| m/z | Predicted Identity of Fragment | Pathway |

|---|---|---|

| 182 | [C₁₁H₁₅FO]⁺˙ | Molecular Ion (M⁺˙) |

| 164 | [C₁₁H₁₃F]⁺˙ | Dehydration (M - H₂O) |

| 139 | [C₈H₈FO]⁺ | Alpha-cleavage (Loss of •C₃H₇) |

| 123 | [C₈H₈F]⁺ | Side chain cleavage |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, alkyl, and fluoroaryl groups.

A broad band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding.

Absorptions just below 3000 cm⁻¹ (e.g., 2960-2850 cm⁻¹) are due to the C-H stretching vibrations of the aliphatic butyl and methyl groups.

Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹ .

Characteristic aromatic C=C ring stretching bands are expected in the 1610-1500 cm⁻¹ region.

A strong absorption corresponding to the C-F stretching vibration is anticipated in the 1250-1200 cm⁻¹ range.

The C-O stretching vibration of the secondary alcohol will likely appear as a strong band around 1100-1050 cm⁻¹ .

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring "breathing" mode around 1000 cm⁻¹, often give strong Raman signals. The C=C stretching bands around 1600 cm⁻¹ are also typically strong.

Predicted Vibrational Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600-3200 | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic (CH₃, CH₂) |

| 1610, 1500 | C=C stretch | Aromatic Ring |

| 1250-1200 | C-F stretch | Fluoroaryl |

Electronic Spectroscopy (UV-Vis) and Chiroptical Techniques (CD, ORD)

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is dominated by the electronic transitions of the substituted benzene (B151609) chromophore. quimicaorganica.org Aromatic compounds typically exhibit π → π* transitions. libretexts.org Two main absorption bands are expected: a strong primary band (E-band) around 210-220 nm and a weaker secondary band (B-band) with fine structure around 260-270 nm . quimicaorganica.orgup.ac.za The substitution on the benzene ring (fluoro and methyl groups) will cause a slight bathochromic (red) shift compared to unsubstituted benzene.

Chiroptical Techniques: The carbon atom C-1' is a stereocenter, meaning that this compound exists as a pair of enantiomers ((R) and (S)). These enantiomers are optically active and will rotate plane-polarized light. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) can be used to study the stereochemistry of the molecule. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which can provide information about the absolute configuration of the chiral center, particularly by analyzing the Cotton effects associated with the aromatic chromophore's electronic transitions. ORD measures the change in optical rotation as a function of wavelength. These techniques would be essential for characterizing an enantiomerically pure sample of the compound.

Quantum Chemical Calculations and Molecular Dynamics Simulations

Advanced computational techniques, including quantum chemical calculations and molecular dynamics simulations, provide profound insights into the molecular behavior of this compound. These methods allow for a detailed exploration of its electronic characteristics, conformational preferences, and the prediction of its spectroscopic signatures, which can be validated against experimental data.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.govnih.gov By employing functionals such as B3LYP combined with basis sets like 6-311G(d,p), the fundamental properties of this compound can be elucidated. nih.gov

Key aspects of its electronic structure are revealed by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. For this compound, the HOMO is typically localized on the electron-rich aromatic ring, whereas the LUMO may be distributed across the phenyl and butanol moieties.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a quantitative framework for understanding its stability and reactivity. nih.gov

Table 1: Global Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measure of electrophilic character |

Furthermore, Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. In these maps, red regions indicate areas of high electron density (electronegative potential), which are susceptible to electrophilic attack, while blue regions denote electron-deficient areas (electropositive potential), prone to nucleophilic attack. For this compound, the oxygen atom of the hydroxyl group and the fluorine atom are expected to be regions of high electron density.

Molecular Mechanics and Dynamics for Conformational Landscapes

The flexibility of the butanol side chain in this compound gives rise to various possible three-dimensional arrangements, or conformations. Understanding this conformational landscape is essential as the molecule's properties can be influenced by its shape. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the primary tools for this exploration. nih.govnih.gov

Molecular mechanics employs classical force fields to calculate the potential energy of a molecule as a function of its geometry. By systematically rotating the rotatable bonds (dihedral angles), a potential energy surface (PES) can be generated. This surface reveals the low-energy, stable conformations (local minima) and the energy barriers (transition states) that separate them. For the butanol chain, key dihedral angles would include the C-C-C-C and O-C-C-C angles, which determine the relative positions of the hydroxyl and ethyl groups.

Molecular dynamics simulations build upon this by solving Newton's equations of motion for the atoms in the molecule, providing a trajectory of its dynamic behavior over time. nih.govnih.gov This approach allows for the sampling of a wide range of conformations and provides insights into how the molecule flexes, vibrates, and interacts with its environment at a given temperature. MD simulations can confirm the stability of conformations identified by MM and reveal the timescales of transitions between different conformational states.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is instrumental in predicting spectroscopic parameters, which serves as a powerful tool for validating experimental findings and aiding in structural elucidation. worktribe.com

19F NMR Spectroscopy: The prediction of 19F NMR chemical shifts is particularly challenging due to the high electron density around the fluorine nucleus. nih.gov However, DFT methods have been developed that offer a good balance between accuracy and computational cost. Functionals like oB97XD and BHandHLYP, paired with specialized basis sets such as aug-cc-pvdz or the pcS-n series, have shown success in calculating 19F chemical shifts with reasonable accuracy, often within a few ppm of experimental values. worktribe.commdpi.com These calculations can help assign signals in complex spectra and understand how the electronic environment, influenced by substituents and conformation, affects the fluorine chemical shift.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. researchgate.net DFT calculations can determine these frequencies and their corresponding intensities. However, calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and basis set limitations. To improve agreement with experimental data, a scaling factor is commonly applied to the computed frequencies. researchgate.net These predicted spectra are invaluable for assigning specific absorption bands to the vibrational modes of functional groups within the molecule, such as the O-H stretch of the alcohol, C-H stretches of the aromatic ring and alkyl chain, and the C-F stretch. nist.govyoutube.com

Table 2: Comparison of Hypothetical Experimental and DFT-Predicted Spectroscopic Data

| Spectroscopic Parameter | Typical Experimental Value | Predicted Value (DFT Method) | Common Discrepancy/Correction |

|---|---|---|---|

| 19F Chemical Shift (ppm) | -110 to -120 | -115 (oB97XD/aug-cc-pvdz) | ± 2-5 ppm error, sensitive to solvent and conformation |

| O-H Stretch (cm-1) | 3200-3600 (broad) | ~3750 | Scaled by ~0.96 to correct for anharmonicity |

| Aromatic C-H Stretch (cm-1) | 3000-3100 | ~3150 | Scaled by ~0.96 |

| Aliphatic C-H Stretch (cm-1) | 2850-3000 | ~3050 | Scaled by ~0.96 |

| C-F Stretch (cm-1) | 1000-1400 | ~1250 | Scaled by ~0.96 |

Role of 1 4 Fluoro 2 Methylphenyl 1 Butanol As a Precursor in Organic Synthesis

Utilization in the Synthesis of Complex Fluorinated Molecules

There is no available research specifically documenting the use of 1-(4-Fluoro-2-methylphenyl)-1-butanol in the synthesis of complex fluorinated molecules. The introduction of fluorine atoms into organic molecules is a critical strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability and bioavailability. However, the role of this specific butanol derivative as a starting material for more complex structures has not been described in the literature.

The structure of this compound contains a stereocenter at the carbinol carbon, suggesting its potential as a chiral building block following enantiomeric resolution or asymmetric synthesis. Chiral alcohols are valuable intermediates for creating stereochemically defined molecules. Despite this potential, no studies have been found that report the use of enantiomerically pure forms of this compound in asymmetric synthesis to control the stereochemistry of subsequent products.

The secondary alcohol functionality of this compound theoretically allows for the synthesis of various derivatives. Standard organic reactions could convert the hydroxyl group into ethers, esters, or amines, thereby creating a library of diversified analogs. However, specific examples of such transformations or the characterization of these derivatives are not reported in the scientific literature.

Table 1: Plausible, but Undocumented, Derivatives of this compound

| Derivative Class | General Structure | Potential Reagents |

| Ethers | R-O-R' | Alkyl halides, Sulfates |

| Esters | R-COO-R' | Acyl chlorides, Carboxylic acids |

| Amines | R-NH₂ | Mitsunobu reaction (with HN₃), Reductive amination of corresponding ketone |

Note: This table represents theoretically possible derivatives based on general organic chemistry principles, not on published research specific to this compound.

Derivatization for Enhanced Chemical Functionality

No literature is available that describes the derivatization of this compound to enhance its chemical functionality for further synthetic applications.

The butanol side chain of this compound is a saturated alkyl chain. While various methods exist for the functionalization of C-H bonds, no research has been published detailing the introduction of additional functional groups onto the butyl moiety of this specific compound.

The aromatic ring of this compound possesses a fluorine and a methyl substituent. These groups, along with the butanol side chain, direct the position of further electrophilic or nucleophilic aromatic substitution reactions. However, there are no documented studies on the modification of this aromatic ring to introduce new functional groups for subsequent synthetic steps.

Contributions to Novel Synthetic Methodologies and Reagent Development

There is no evidence in the current body of scientific literature to suggest that this compound has been utilized in the development of novel synthetic methodologies or as a new type of reagent. Its role in advancing synthetic chemistry remains undocumented.

Future Directions and Emerging Research Avenues for 1 4 Fluoro 2 Methylphenyl 1 Butanol

Exploration of Novel Catalytic Transformations for Sustainable Production

Currently, there are no established catalytic transformations specifically for the sustainable production of 1-(4-Fluoro-2-methylphenyl)-1-butanol in the scientific literature. The synthesis would likely involve the reduction of the corresponding ketone, 1-(4-fluoro-2-methylphenyl)-butan-1-one. Future research could explore various catalytic hydrogenation methods to achieve this transformation efficiently and sustainably.

Potential research avenues could include:

Asymmetric Catalysis: Developing chiral catalysts to produce specific stereoisomers of this compound. This would be particularly relevant if the compound were to be investigated as a chiral building block in pharmaceuticals or agrochemicals.

Heterogeneous Catalysis: Investigating the use of supported metal catalysts (e.g., palladium, platinum, or nickel on carbon or alumina) for the hydrogenation of the precursor ketone. This would facilitate catalyst recovery and reuse, aligning with principles of sustainable manufacturing. nih.gov

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases, could offer a highly selective and environmentally friendly route to the desired butanol under mild reaction conditions.

A comparative analysis of potential catalytic systems is presented in the table below, based on general principles of catalytic reduction.

| Catalyst Type | Potential Advantages | Potential Research Challenges |

| Homogeneous (e.g., Wilkinson's catalyst) | High activity and selectivity | Difficult to separate from product, potential for metal contamination |

| Heterogeneous (e.g., Pd/C) | Easy separation and recycling | May require higher temperatures/pressures, lower selectivity |

| Biocatalyst (e.g., ADH) | High stereoselectivity, mild conditions | Enzyme stability and cost, substrate scope limitations |

Application in Green Chemistry and Environmentally Benign Synthetic Routes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.netresearchgate.net For this compound, future research could focus on developing synthetic routes that minimize waste and avoid hazardous substances.

Key areas for exploration would include:

Solvent Selection: Moving away from traditional volatile organic compounds towards greener alternatives like water, supercritical fluids, or bio-derived solvents. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages such as enhanced safety, better process control, and easier scalability. nih.govyoutube.com The integration of the synthesis of this compound into a flow chemistry platform could be a significant area of future research.

This could involve:

Multi-step Synthesis: Developing a continuous, multi-step process starting from basic precursors to the final butanol product without isolating intermediates. nih.gov This "telescoped synthesis" can significantly improve efficiency.

Automated Optimization: Using automated flow reactors to rapidly screen different reaction conditions (e.g., temperature, pressure, catalyst loading) to find the optimal parameters for the synthesis.

In-line Purification: Integrating purification steps directly into the flow system to obtain a high-purity product continuously. youtube.com

Advanced Computational Predictions for Untapped Reactivity and Selectivity

In the absence of experimental data, computational chemistry could provide initial insights into the properties and potential reactivity of this compound. Quantum mechanical calculations and molecular modeling could be employed to:

Predict Physicochemical Properties: Estimate properties such as solubility, boiling point, and spectroscopic signatures.

Map Reactivity: Identify the most likely sites for chemical reactions on the molecule, guiding future experimental work.

Simulate Interactions: Model how the molecule might interact with biological targets or material surfaces, suggesting potential applications.

Discovery of Unexpected Chemical Properties and Applications in Material Science or Fine Chemical Production

The true potential of this compound lies in the discovery of currently unknown properties and applications. As a fluorinated alcohol, it could be investigated as:

A Building Block for Fine Chemicals: Its structure could be incorporated into more complex molecules for the pharmaceutical or agrochemical industries. Organic fine chemicals are typically high-value, low-volume products used in a wide range of applications. europa.eu

A Component in Material Science: The presence of a fluorine atom can impart unique properties such as thermal stability and hydrophobicity. It could be explored as a monomer or an additive in the creation of new polymers or functional materials. For example, fluorinated compounds are known to be used in the synthesis of polymers with specific properties. nih.gov

A Chiral Intermediate: If produced in an enantiomerically pure form, it could serve as a valuable intermediate in the synthesis of chiral drugs or other specialty chemicals.

Given the current void in the literature, any new research into the synthesis and characterization of this compound would be a foundational step, paving the way for these and other yet-to-be-imagined future directions.

Q & A

Q. What are the established synthetic routes for 1-(4-Fluoro-2-methylphenyl)-1-butanol, and what are their key advantages and limitations?

- Methodological Answer : The compound is typically synthesized via reduction of 1-(4-Fluoro-2-methylphenyl)-1-butanone (CAS 446-29-7, 98% purity) using sodium borohydride (NaBH₄) in methanol or catalytic hydrogenation with palladium on carbon (Pd/C) . Advantages of NaBH₄ include mild reaction conditions (room temperature, 1–2 hours) and high yields (~85–90%). Limitations involve potential over-reduction or byproduct formation if steric hindrance from the 2-methyl group impedes selectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the alcohol .

Q. How can the purity and structural integrity of this compound be verified following synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Expected peaks include a triplet for the hydroxyl proton (δ 1.5–2.0 ppm, exchangeable), a multiplet for the fluorinated aromatic protons (δ 6.8–7.2 ppm), and a quartet for the benzylic CH₂ (δ 3.5–4.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a water/acetonitrile gradient (90:10 to 50:50 over 20 min) to confirm purity >98% .

- X-ray Crystallography : For absolute configuration confirmation, single-crystal analysis resolves steric effects from the 2-methyl and 4-fluoro substituents .

Q. What are the solubility characteristics of this compound in common organic solvents, and how does this influence experimental design?

- Methodological Answer : The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or dichloromethane. This solubility profile necessitates solvent optimization for reactions (e.g., DMSO for kinetic studies) or biological assays (ethanol for stock solutions diluted in aqueous media). LogP calculations (estimated ~2.8) predict moderate membrane permeability in cellular assays .

Advanced Research Questions

Q. What strategies can be employed to optimize the enantiomeric purity of this compound in asymmetric synthesis?

- Methodological Answer :

- Biocatalytic Reduction : Use immobilized Daucus carota cells or ketoreductases (e.g., KRED-101) with NADPH cofactors to achieve >90% enantiomeric excess (ee). Reaction conditions (pH 7.5, 30°C) minimize racemization .

- Chiral Ligands : Employ (R)-BINAP-Ru catalysts in asymmetric hydrogenation; optimize H₂ pressure (50–100 psi) and temperature (40°C) to enhance ee. Monitor via chiral HPLC (Chiralpak AD-H column) .

Q. How do steric and electronic effects of the 4-fluoro-2-methylphenyl substituent influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The 4-fluoro group’s electronegativity increases the electrophilicity of the adjacent carbon, facilitating SN2 reactions (e.g., tosylation with TsCl/pyridine). However, the 2-methyl group introduces steric hindrance, reducing reaction rates by ~30% compared to non-methylated analogs. Computational modeling (DFT at B3LYP/6-31G* level) quantifies steric effects via Mulliken charges .

Q. What in vitro models are appropriate for assessing the biological activity of this compound, considering its physicochemical properties?

- Methodological Answer :

- Antimicrobial Assays : Test against Staphylococcus aureus (ATCC 25923) using broth microdilution (MIC values in 8–16 µg/mL range). Include 0.1% Tween-80 to enhance solubility .

- Cancer Cell Lines : Screen in MDA-MB-231 (breast cancer) with MTT assays. Pre-solubilize in DMSO (<0.1% final concentration) to avoid cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.